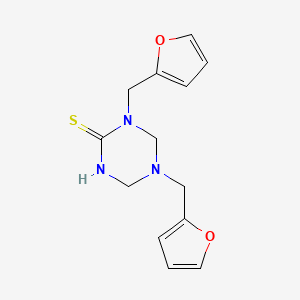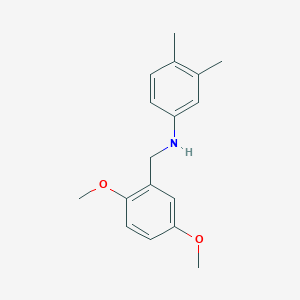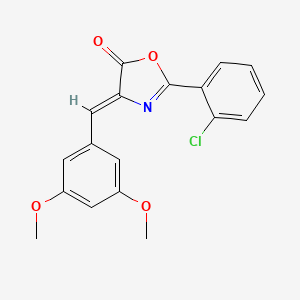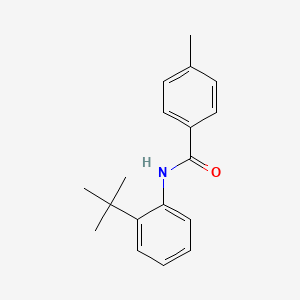
2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide, also known as BDP-9066, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide is not fully understood. However, it has been shown to modulate the activity of various proteins and receptors in cells. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In neurons, this compound has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of histone deacetylases. In neurons, this compound has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability. This compound has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide in lab experiments is its potential as a lead compound for the development of new drugs with improved pharmacological properties. Another advantage is its ability to modulate the activity of various proteins and receptors in cells. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for the study of 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide. One direction is the development of new drugs based on the structure of this compound with improved pharmacological properties. Another direction is the investigation of the mechanism of action of this compound in cancer cells and neurons. Additionally, the potential applications of this compound in other fields such as immunology and infectious diseases could also be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide can be synthesized using a multistep process starting from 2-bromoanisole and 2,4-difluoroaniline. The first step involves the reaction of 2-bromoanisole with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with 2,4-difluoroaniline in the presence of a copper catalyst to produce this compound.
Applications De Recherche Scientifique
2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c15-10-3-1-2-4-13(10)20-8-14(19)18-12-6-5-9(16)7-11(12)17/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQXAVOLXMFTMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5885914.png)


![6-methyl-1-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5885937.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5885943.png)
![N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885948.png)

![N-[4-(benzyloxy)benzyl]-4-fluoroaniline](/img/structure/B5885960.png)
![4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine](/img/structure/B5885967.png)
![methyl 2-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5885974.png)


![2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)